molecular formula C12H6N2O2 B1662461 1,10-Phenanthroline-5,6-dione CAS No. 27318-90-7

1,10-Phenanthroline-5,6-dione

Cat. No.: B1662461
CAS No.: 27318-90-7
M. Wt: 210.19 g/mol
InChI Key: KCALAFIVPCAXJI-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-5,6-dione is a bifunctional quinone oxidant known for its versatile applications in various fields of science and industry. This compound is characterized by its ability to form complexes with transition metals, making it a valuable ligand in coordination chemistry .

Mechanism of Action

Target of Action

The primary targets of 1,10-Phenanthroline-5,6-dione (also known as phendione) are Elastase B (LasB) in Pseudomonas aeruginosa and double-stranded DNA . LasB is a multifunctional metalloenzyme secreted by the gram-negative pathogen Pseudomonas aeruginosa, and this enzyme orchestrates several physiopathological events during bacteria-host interplays .

Mode of Action

Phendione and its metal-based complexes, such as [Ag (phendione) 2 ]ClO 4 (Ag-phendione) and [Cu (phendione) 3 ] (ClO 4) 2 .4H 2 O (Cu-phendione), interact with the DNA by hydrogen bonding, hydrophobic, and electrostatic interactions . Molecular docking analyses revealed that these compounds can interact with the amino acids forming the active site of LasB . Cu-phendione exhibited the highest binding affinity to either major or minor DNA grooves .

Biochemical Pathways

Phendione and its complexes lead to the catalytic oxidation of NADH at low overpotential . This suggests that these compounds may affect the biochemical pathways involving NADH, a crucial coenzyme in many redox reactions in cells.

Pharmacokinetics

Their potent anti-fungal and anti-cancer activity suggest that they may have good bioavailability .

Result of Action

Phendione and its complexes inhibit the proteolytic activity of LasB . They also bind to DNA, leading to topoisomerase I-mediated DNA relaxation of supercoiled plasmid DNA . Moreover, Cu-phendione can induce oxidative DNA injuries . The treatment of Pseudomonas aeruginosa with bactericidal concentrations of Cu-phendione induced DNA fragmentation .

Action Environment

The action, efficacy, and stability of phendione and its complexes can be influenced by environmental factors. For instance, dust formation should be avoided, and the compounds should be stored in a dry, cool, and well-ventilated place . The compounds show potent anti-fungal and anti-cancer activity, suggesting that they may be stable and effective in various biological environments .

Biochemical Analysis

Biochemical Properties

Enzyme Interactions: PD interacts with various biomolecules, including enzymes. Notably, it has been found to be a more efficient mediator compared to 9,10-phenanthrenequinone (PQ) in reactions with NADP⁺-ferredoxin reductase (FNR), an FAD-dependent enzyme. This suggests that PD could be suitable for glucose oxidase (GOx)-based biosensors .

Cellular Effects

PD influences cell function through its interactions with glucose oxidase. As a mediator, it facilitates electron transfer between the active site of GOx and the electrode surface. This impacts glucose quantification and bioelectrocatalytic activity .

Comparison with Similar Compounds

1,10-Phenanthroline-5,6-dione is unique due to its bifunctional quinone structure and its ability to form stable complexes with a variety of metals. Similar compounds include:

These comparisons highlight the unique redox properties and coordination chemistry of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1,10-phenanthroline-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O2/c15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCALAFIVPCAXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181763
Record name 1,10-Phenanthroline-5,6-dione
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Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27318-90-7
Record name 1,10-Phenanthroline-5,6-dione
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Record name 27318-90-7
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Record name 1,10-Phenanthroline-5,6-dione
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Record name 1,10-PHENANTHROLINE-5,6-DIONE
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Synthesis routes and methods I

Procedure details

25 g of 1,10-phenanthroline-hydrate was dissolved into 125 ml of 20% fuming sulfuric acid. The sulfuric acid was heated at the temperature of 110° to 125° C., and 33 ml of 72% concentrated nitric acid was added into the sulfuric acid. While the mixed solution was current-circulated at the temperature of 143° C. for 30 minutes, 66 ml of 72% concentrated nitric acid was added into the mixed solution. Then, the mixed solution was stirred for 1.5 hours to promote its reaction. After the reaction, the mixed solution was cooled to the room temperature, and it was poured into an ice. The ice-containing solution was neutralized by adding 30% sodium hydroxide solution. A precipitated by-product, 5-nitro-1,10-phenanthroline was filtered and removed from the neutralized solution. The filtered solution was extracted by chloroform, and the extracted chloroform solution was dried by sodium sulfate anhydride. Furthermore, the dried solution was vacuum-concentrated to obtain a yellow rough crystal of 1,10-phenanthroline-5,6-dione. The rough crystal was purified by recrystallization of ethanol.
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Synthesis routes and methods II

Procedure details

1,10-phenanthroline (10.0 g, 55.5 mmol) and potassium bromide (15.0 g, 126 mmol) were in 250 ml two-neck bottle and the outlet of the condenser tube was introduced with a rubber pipe into NaOH aqueous solution. Sulfuric acid (100 mL, 98%) was poured under ice bath condition, and then fuming nitric acid (50.0 mL, 68% w/w) was added after removing ice bath. Then, the temperature was increased to 40° C. for three hours and further increased to 80˜90° C. for one hour. And then, the temperature decreased and the condenser tube was removed, waiting for the dispersion of bromine gas which remained in the bottle. After 1˜2 hours, the solution in the bottle was poured into ice water and NaOH aqueous solution was added slowly until pH of the mixed solution reached 6˜7. At this time, a large number of yellow solid precipitations were produced, filtered with clean water and then collected as products. Finally, the yellow solids of 7.81 g with a yield of 67% were obtained by recrystallizing the said products with methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,10-phenanthroline-5,6-dione?

A1: this compound has a molecular formula of C12H6N2O2 and a molecular weight of 210.19 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: Key spectroscopic features include characteristic infrared (IR) peaks corresponding to C=O and C-N stretching vibrations. A complete assignment of Raman active modes in the 100–4000 cm-1 spectral region is available. [] Additionally, UV-visible spectroscopy reveals intense ligand-centered bands in the UV region and moderately intense metal-to-ligand charge-transfer (MLCT) bands in the visible region upon complexation with metals. []

Q3: How does the structure of this compound influence its coordination behavior?

A3: The presence of two nitrogen atoms in the phenanthroline ring and two oxygen atoms from the dione group provides this compound with versatile coordination abilities. It can act as a bidentate ligand coordinating through the two nitrogen atoms [, , , ], or as a bridging ligand coordinating through both nitrogen and oxygen atoms. [, ] This flexibility allows for the formation of diverse metal complexes with varying geometries and properties. [, ]

Q4: How does this compound interact with biological systems?

A4: Studies show that this compound and its metal complexes demonstrate promising anti-parasitic [] and antifungal [, ] activities. They exhibit activity against various Leishmania species [] and fungal strains like Phialophora verrucosa [, ] and Trichomonas vaginalis. [] The mechanisms of action involve disrupting crucial physiological processes in these organisms, including proliferation, morphology, ergosterol content, and biofilm formation. [, ]

Q5: How does this compound contribute to the activity of its metal complexes against cancer cells?

A5: Studies on zinc(II)-NSAID complexes of this compound show that the ligand contributes to the complexes' anti-proliferative activity against cancer cells. [] The complexes retain the anti-inflammatory properties of NSAIDs while exhibiting enhanced activity compared to cisplatin. [] Further research suggests that these complexes disrupt intercellular bridges, delay cellular migration, and downregulate EMT-related genes, highlighting their potential as anti-cancer agents. []

Q6: What is the role of this compound in NADH oxidation?

A6: this compound and its transition metal complexes demonstrate significant electrocatalytic activity towards NADH oxidation. [] Modifying electrodes with these compounds significantly lowers the overpotential for NADH oxidation, enabling sensitive electrochemical detection of NADH with minimal interference. [, ] This property makes them promising materials for developing electrochemical biosensors. [, ]

Q7: How can the redox properties of this compound be exploited in chemical synthesis?

A7: The redox-active nature of this compound, specifically its ability to undergo reversible reduction to the corresponding hydroquinone, makes it a suitable mediator for NAD+ regeneration in enzymatic synthesis. [] Complexation with transition metals further enhances the catalytic turnover frequency, enabling efficient and sustainable biocatalytic processes. []

Q8: Have there been any computational studies on this compound and its complexes?

A8: Yes, computational studies, such as PM3 calculations, have been employed to investigate the geometries of organotin complexes containing this compound. [] Density functional theory (DFT) calculations have also been utilized to assign the vibrational modes observed in Raman spectra of the compound. [] These studies provide valuable insights into the structural features and electronic properties of these complexes.

Q9: How does the presence of solvent molecules affect the structure of this compound complexes?

A9: Research shows that solvent molecules can significantly influence the crystal packing and structural features of this compound complexes. [] For instance, the presence of acetonitrile molecules in a zinc(II) complex leads to a three-dimensional network stabilized by intermolecular interactions. [] Similarly, in a cobalt(II) complex, pyridine molecules occupy channels within the crystal structure, influencing the overall packing arrangement. []

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